![molecular formula C34H24 B12518135 1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene CAS No. 652142-19-3](/img/structure/B12518135.png)
1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene is a complex organic compound characterized by its unique structure, which includes two azulene units connected by ethene bridges. Azulene itself is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties. The compound’s extended conjugation and non-alternant hydrocarbon structure make it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene typically involves multi-step organic reactions. One common method includes the aldol condensation of aromatic dialdehydes with tetrahydropentalene-2,5-(1H,3H)-dione, followed by further functionalization steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at positions influenced by steric and electronic factors.
Common reagents used in these reactions include Grignard reagents, phenyllithium, and methyllithium, which facilitate the formation of various substituted products .
Aplicaciones Científicas De Investigación
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene has several applications in scientific research:
Chemistry: It is used in the study of non-benzenoid aromatic hydrocarbons and their electronic properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic semiconductors and materials with specific optical properties.
Mecanismo De Acción
The mechanism by which 1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene exerts its effects is primarily through its electronic structure. The extended conjugation allows for significant electron delocalization, which can interact with various molecular targets. Pathways involved include π-π interactions and potential hydrogen bonding with other molecules .
Comparación Con Compuestos Similares
Similar compounds include other azulene derivatives and non-benzenoid hydrocarbons such as:
Azuleno[2,1,8-ija]azulenes: Known for their unique electronic properties and applications in organic semiconductors.
Diethyl azulene-1,3-dicarboxylate: Undergoes similar chemical reactions and is used in various synthetic applications.
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Exhibits high density and detonation velocity, making it a competitive high-energy-density material.
Propiedades
Número CAS |
652142-19-3 |
|---|---|
Fórmula molecular |
C34H24 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
1,3-bis(2-azulen-1-ylethenyl)azulene |
InChI |
InChI=1S/C34H24/c1-4-10-25-16-18-27(31(25)12-6-1)20-22-29-24-30(34-15-9-3-8-14-33(29)34)23-21-28-19-17-26-11-5-2-7-13-32(26)28/h1-24H |
Clave InChI |
MRCWALYANFKTEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC(=C4C3=CC=CC=C4)C=CC5=C6C=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


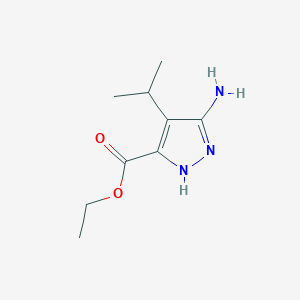
![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)
![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)
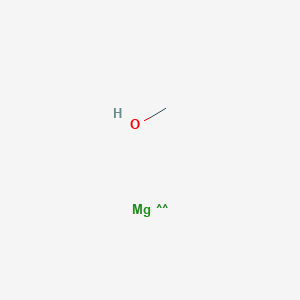
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)
![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)
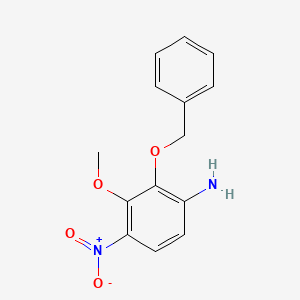
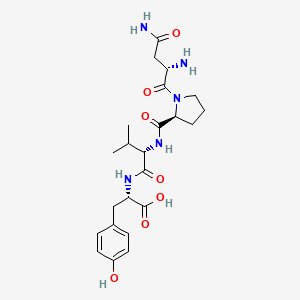
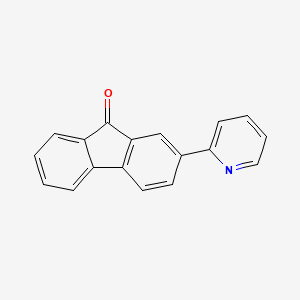
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)
